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  • Product: 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride
  • CAS: 1417569-30-2

Core Science & Biosynthesis

Foundational

4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride: A Privileged Precursor in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In contemporary medicinal chemistry, the rapid assem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active heterocycles is paramount. 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (often referenced by its free base CAS 932240-84-1[1] or salt CAS 1417569-30-2[2]) serves as a highly versatile, bis-nucleophilic building block. It is primarily utilized as an advanced intermediate for the synthesis of fused bicyclic systems—most notably, triazolopyrimidines and pyrazolopyrimidines[3].

These fused scaffolds are recognized as "privileged structures" due to their ability to mimic the purine ring of adenosine triphosphate (ATP), making them exceptionally effective as ATP-competitive kinase inhibitors and anti-inflammatory agents[4]. This whitepaper dissects the structural rationale, physicochemical properties, and validated synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of a building block is critical for optimizing downstream reactions. The hydrochloride salt form is specifically engineered to mitigate the inherent oxidative instability of free hydrazines.

Quantitative Data Summary
PropertyValueCausality / Relevance
Chemical Name 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride[5]Standard IUPAC nomenclature.
CAS Registry Number 932240-84-1 (Free Base)[1] 1417569-30-2 (HCl Salt)[2]Facilitates precise sourcing and regulatory documentation.
Molecular Formula C₁₀H₁₀Cl₂N₄[5]Includes the HCl equivalent necessary for salt formation.
Molecular Weight 257.12 g/mol Ideal low-molecular-weight precursor for fragment-based design.
Structural Features 4-Chlorophenyl moietyDrives lipophilic engagement and halogen bonding in target binding pockets.
Reactivity Profile Bis-nucleophile (N1 and N2 of hydrazine)Primed for cyclocondensation with electrophiles (e.g., orthoesters, cyanogen bromide).
Structural Causality in Drug Design

As a Senior Application Scientist, I emphasize that every atom in a precursor must serve a strategic purpose:

  • The 4-Chlorophenyl Group: The para-chloro substitution is not merely a synthetic artifact. In kinase inhibitor design, the chlorine atom occupies the hydrophobic "back pocket" of the kinase hinge region, engaging in favorable halogen bonding. Furthermore, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic half-life of the final drug candidate.

  • The Hydrochloride Salt: Free hydrazines are notoriously prone to auto-oxidation, forming diazene intermediates that lead to complex degradation profiles. By protonating the terminal nitrogen, the HCl salt acts as a protective mechanism, ensuring a prolonged shelf-life and a cleaner impurity profile during scale-up.

Mechanistic Utility: The "Privileged Scaffold" Precursor

The primary application of 4-(4-chlorophenyl)-2-hydrazinopyrimidine hydrochloride is its cyclocondensation to form [1,2,4]triazolo[1,5-a]pyrimidines . There are eight possible isomers of the triazolopyrimidine nucleus[6], but the [1,5-a] isomer is the most highly prized in medicinal chemistry due to its thermodynamic stability and structural homology to adenine[3].

The Dimroth Rearrangement

When the hydrazinopyrimidine is reacted with a one-carbon electrophile (like triethyl orthoformate), the kinetic product is typically the [4,3-a] or [4,3-c] isomer[3]. However, under thermal or mildly acidic/basic conditions, this intermediate undergoes a ring-opening/ring-closing sequence known as the Dimroth Rearrangement [3]. This rearrangement shifts the substituents around the nitrogen atoms, yielding the thermodynamically favored [1,5-a] isomer[6].

Signaling Pathway Context: Application in Inflammation

Triazolopyrimidines derived from this precursor frequently exhibit potent anti-inflammatory properties[4]. A classic mechanism of action is the ATP-competitive inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical node in the production of pro-inflammatory cytokines.

Pathway Stimulus Extracellular Stress (e.g., TNF-α) Receptor Cytokine Receptor Stimulus->Receptor MAPKKK MAP3K (ASK1/TAK1) Receptor->MAPKKK MAPKK MAP2K (MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK Response Pro-inflammatory Gene Expression MAPK->Response Inhibitor Triazolopyrimidine Derivative Inhibitor->MAPK ATP-Competitive Inhibition

Caption: Triazolopyrimidine derivatives inhibiting the p38 MAPK signaling pathway in inflammation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints (In-Process Controls) so the chemist can verify success at each node of the workflow.

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride

Objective: Convert 2-chloro-4-(4-chlorophenyl)pyrimidine to the stable hydrazinopyrimidine HCl salt via Nucleophilic Aromatic Substitution (SₙAr).

Step-by-Step Methodology:

  • Charge Reactor: Suspend 2-chloro-4-(4-chlorophenyl)pyrimidine (1.0 eq) in absolute ethanol (10 volumes). Causality: Ethanol provides sufficient solubility at reflux while allowing the highly polar hydrazine product to precipitate upon cooling.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous, 5.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 80°C for 4 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.7) will disappear, replaced by a highly polar baseline spot (Rf ~0.1).

  • Workup: Cool the reaction to 0°C. Add ice-cold water (5 volumes) to precipitate the free base. Filter and wash with cold water to remove excess hydrazine.

  • Salt Formation: Dissolve the crude free base in minimal anhydrous THF. Slowly add 2M HCl in diethyl ether (1.2 eq) at 0°C.

    • Visual Cue: A dense, off-white to pale yellow precipitate will immediately form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum at 40°C to yield the title compound.

Protocol 2: Cyclocondensation to 7-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Objective: Utilize the precursor to form a kinase-privileged triazolopyrimidine scaffold.

Step-by-Step Methodology:

  • Neutralization & Condensation: Suspend 4-(4-chlorophenyl)-2-hydrazinopyrimidine hydrochloride (1.0 eq) in triethyl orthoformate (10 volumes). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) and triethylamine (1.1 eq) to liberate the free base in situ.

  • Thermal Dimroth Rearrangement: Heat the mixture to 120°C (reflux) for 12 hours.

    • Causality: The elevated temperature is strictly required to drive the Dimroth rearrangement from the kinetic[4,3-a] isomer to the thermodynamic [1,5-a] isomer[3].

  • Concentration: Distill off the excess triethyl orthoformate and ethanol byproduct under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (DCM:MeOH 95:5).

    • Self-Validating Checkpoint (NMR): The hallmark of a successful Dimroth rearrangement to the [1,5-a] isomer is the downfield shift of the triazole proton in ¹H NMR. The kinetic product shows a signal at ~7.8 ppm, whereas the desired thermodynamic [1,5-a] product will exhibit a distinct singlet at ~8.5 - 8.7 ppm .

Analytical Validation & Quality Control

To confirm the integrity of the synthesized 4-(4-chlorophenyl)-2-hydrazinopyrimidine hydrochloride, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected mass for the free base [M+H]⁺ is m/z 221.0. The characteristic chlorine isotope pattern (approximate 3:1 ratio for M : M+2) must be clearly visible, confirming the retention of the 4-chlorophenyl moiety.

  • HPLC Purity: >98% (UV detection at 254 nm). A reverse-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is recommended.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the broad exchangeable signals of the hydrazine protons (-NH-NH₂) between 4.5 and 8.5 ppm (often broadened or shifted due to the HCl salt), alongside the distinct para-substituted aromatic doublet-of-doublets (AB system) around 7.5–8.1 ppm.

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Exploratory

The Precision Strike: Unraveling the Mechanism of Action of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride Derivatives in Cancer Therapy

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: Targeting the Command and Control of Cancer Cell Motility In the intricate landscape of oncology drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Targeting the Command and Control of Cancer Cell Motility

In the intricate landscape of oncology drug discovery, the ability of cancer cells to migrate, invade, and metastasize remains a formidable challenge. At the heart of these processes lies a complex network of signaling pathways that govern cell adhesion, proliferation, and survival. Among the key orchestrators of this network is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently overexpressed in a multitude of human cancers. The 4-(4-Chlorophenyl)-2-hydrazinopyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This technical guide provides a comprehensive exploration of the mechanism of action of its hydrochloride derivatives, with a primary focus on their role as FAK inhibitors. We will delve into the molecular interactions, downstream signaling consequences, and the multi-targeted nature of these compounds, supported by detailed experimental protocols and in-silico analyses. This document is intended to serve as a valuable resource for researchers actively engaged in the development of next-generation cancer therapeutics.

The Central Role of the 2,4-Disubstituted Pyrimidine Scaffold: A Foundation for Kinase Inhibition

The 4-(4-Chlorophenyl)-2-hydrazinopyrimidine core is a derivative of the versatile 2,4-diaminopyrimidine (DAPY) or 4-arylaminopyrimidine scaffold. This structural motif is a cornerstone in the design of ATP-competitive kinase inhibitors.[1] Its efficacy stems from the ability of the pyrimidine ring to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. The 2,4-disubstituted pattern provides a vector for chemical modifications to fine-tune the pharmacological properties of the molecule.

Focal Adhesion Kinase (FAK): The Primary Target

Evidence strongly indicates that 4-(4-Chlorophenyl)-2-hydrazinopyrimidine derivatives exert their primary anticancer effects through the potent inhibition of Focal Adhesion Kinase (FAK).[2] FAK is a critical mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4] Its overexpression and hyperactivity are hallmarks of numerous cancers, correlating with increased malignancy and poor prognosis.[3]

Mechanism of FAK Inhibition: An ATP-Competitive Process

These pyrimidine derivatives function as ATP-competitive inhibitors of FAK.[5] They bind to the ATP-binding site within the kinase domain of FAK, preventing the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Tyr397).[4] This autophosphorylation is the critical first step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] By blocking this initial event, the 4-(4-Chlorophenyl)-2-hydrazinopyrimidine derivatives effectively shut down the entire FAK signaling cascade.

Downstream Signaling Consequences of FAK Inhibition

The inhibition of FAK autophosphorylation at Tyr397 by these compounds has profound effects on downstream signaling pathways that are crucial for cancer cell survival and motility. The formation of the FAK/Src complex is prevented, which in turn inhibits the phosphorylation of numerous downstream substrates.[3] This leads to the suppression of two major pro-survival and pro-proliferative pathways:

  • The PI3K/AKT Pathway: Activated FAK normally recruits the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. This pathway is a central regulator of cell survival, growth, and proliferation. Inhibition of FAK by the pyrimidine derivatives leads to a marked decrease in AKT phosphorylation.

  • The MAPK/ERK Pathway: The FAK/Src complex can also activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation and differentiation. FAK inhibition results in the downregulation of this pathway.

The diagram below illustrates the FAK signaling pathway and the point of intervention for 4-(4-Chlorophenyl)-2-hydrazinopyrimidine derivatives.

FAK_Signaling_Pathway Integrins Integrins / Growth Factor Receptors FAK_inactive Inactive FAK Integrins->FAK_inactive recruits FAK_active Active FAK (pY397) FAK_inactive->FAK_active Autophosphorylation at Tyr397 Src Src FAK_active->Src recruits FAK_Src FAK/Src Complex FAK_active->FAK_Src Src->FAK_active phosphorylates Src->FAK_Src PI3K PI3K FAK_Src->PI3K activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) FAK_Src->MAPK_pathway activates Migration Cell Migration & Invasion FAK_Src->Migration AKT AKT PI3K->AKT activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation Inhibitor 4-(4-Chlorophenyl)-2-hydrazino- pyrimidine derivative Inhibitor->FAK_inactive Binds to ATP pocket, prevents autophosphorylation Experimental_Workflow Start Start: Synthesized 4-(4-Chlorophenyl)-2-hydrazino- pyrimidine derivative KinaseAssay In Vitro FAK Kinase Assay Start->KinaseAssay CellCulture Cancer Cell Culture Start->CellCulture IC50_Kinase Determine FAK IC50 KinaseAssay->IC50_Kinase MTT MTT Cell Viability Assay CellCulture->MTT Migration Wound Healing (Migration) Assay CellCulture->Migration Invasion Transwell (Invasion) Assay CellCulture->Invasion WesternBlot Western Blot (Phospho-Protein Analysis) CellCulture->WesternBlot IC50_Cell Determine Cell Viability IC50 MTT->IC50_Cell Migration_Result Quantify Inhibition of Cell Migration Migration->Migration_Result Invasion_Result Quantify Inhibition of Cell Invasion Invasion->Invasion_Result Phospho_Result Confirm Inhibition of FAK Pathway Phosphorylation WesternBlot->Phospho_Result Conclusion Conclusion: Elucidate Mechanism of Action IC50_Kinase->Conclusion IC50_Cell->Conclusion Migration_Result->Conclusion Invasion_Result->Conclusion Phospho_Result->Conclusion

Figure 2: Experimental Workflow. This diagram shows the sequence of in vitro assays used to characterize the mechanism of action of the pyrimidine derivatives.

Conclusion and Future Directions

The 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of Focal Adhesion Kinase. Their ability to act as ATP-competitive inhibitors disrupts the FAK signaling cascade, leading to reduced cell proliferation, survival, migration, and invasion. The 2,4-disubstituted pyrimidine core serves as an excellent scaffold for this inhibition, and the multi-targeted nature of some derivatives may offer additional therapeutic benefits.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these and similar compounds. Future research should focus on optimizing the selectivity profile of these inhibitors to minimize off-target effects, further elucidating the structure-activity relationships to enhance potency, and evaluating their efficacy in in vivo models of cancer. The insights gained from such studies will be invaluable in translating the promise of these compounds into effective clinical therapies.

References

  • MDPI. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • Frontiers Media S.A. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • ResearchGate. (n.d.). IC50 Values for Compounds in the EGFR Enzyme Assays EGFR IC50 (nM) (95% CI) a. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. [Link]

  • Incucyte. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • ResearchGate. (n.d.). Combination treatment of c‐Met/ALK inhibitor and EGFR inhibitor.... [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

  • ScienceDirect. (n.d.). Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis, molecular docking and. [Link]

  • Walsh Medical Media. (2014). EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. [Link]

  • MDPI. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]

  • MDPI. (2022). The Development of FAK Inhibitors: A Five-Year Update. [Link]

  • PromoCell. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). ALK inhibitors downregulate the expression of death receptor 4 in ALK-mutant lung cancer cells via facilitating Fra-1 and c-Jun degradation and subsequent AP-1 suppression. [Link]

  • Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • MDPI. (2010). Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice. [Link]

  • PLOS. (2018). Systems modelling of the EGFR-PYK2-c-Met interaction network predicts and prioritizes synergistic drug combinations for triple-negative breast cancer. [Link]

  • ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. [Link]

  • Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events. [Link]

  • Sartorius. (n.d.). Incucyte® 96-Well Scratch Wound Cell Migration and Invasion Assays. [Link]

  • University of Bergen. (n.d.). IncuCyte® 96-Well Scratch Wound Cell Migration & Invasion Assays - User Manual. [Link]

Sources

Exploratory

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride

Introduction The journey of a drug candidate from the laboratory to the clinic is a complex and multifaceted process, with the pharmacokinetic profile of a molecule being a critical determinant of its success. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a drug candidate from the laboratory to the clinic is a complex and multifaceted process, with the pharmacokinetic profile of a molecule being a critical determinant of its success. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to approach the preclinical pharmacokinetic characterization of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride. As a Senior Application Scientist, the narrative that follows is designed to be both a strategic overview and a practical, hands-on manual for the essential in vitro and in vivo studies.

The Pyrimidine Scaffold in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Their prevalence in nature as components of nucleic acids (cytosine, thymine, and uracil) has made them a privileged scaffold in the design of drugs targeting a multitude of biological pathways.[3][4] The versatility of the pyrimidine ring allows for substitutions that can modulate a compound's pharmacological activity, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.[1][4]

The Significance of the Hydrazine Moiety

The presence of a hydrazine group in a molecule introduces unique chemical properties that can significantly influence its pharmacokinetic behavior. Hydralazine, a well-known antihypertensive agent, serves as a pertinent example. Its metabolism is complex, involving acetylation, oxidation, and the formation of hydrazones through reactions with endogenous compounds like pyruvic acid.[5][6] This metabolic profile is heavily influenced by a patient's acetylator phenotype, a key consideration in personalized medicine.[5][6]

Rationale for the Pharmacokinetic Profiling of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride

Given the structural features of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride, a thorough understanding of its pharmacokinetic properties is paramount for its development as a potential therapeutic agent. The insights gained from such studies will guide dose selection, predict potential drug-drug interactions, and ultimately determine the compound's viability for further development.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

In Silico Prediction of Key Parameters

It is recommended to begin with in silico predictions of key physicochemical properties such as LogP (lipophilicity), pKa (ionization state), and aqueous solubility. These parameters will provide initial insights into the compound's likely absorption and distribution characteristics. The ionic state of a drug, which is dependent on the surrounding pH, can significantly impact its ability to cross biological membranes.[7]

Structural Analogs and Anticipated Pharmacokinetic Behavior

The presence of the hydrazine group suggests that, like hydralazine, 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride may undergo extensive metabolism.[5][6] The chlorophenyl group may also be a site for oxidative metabolism. The pyrimidine core, while generally stable, can also be subject to metabolic transformations.

Absorption

The absorption of a drug following oral administration is a critical factor influencing its bioavailability.

Predicted Absorption Profile

The predicted physicochemical properties will provide a preliminary indication of the compound's potential for oral absorption. A moderate LogP and some degree of aqueous solubility are generally favorable for passive diffusion across the intestinal epithelium.

Experimental Protocol: In Vitro Caco-2 Permeability Assay for Intestinal Absorption

3.2.1 Rationale and Experimental Design

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is a well-established in vitro model for predicting the intestinal permeability of a drug candidate.

3.2.2 Step-by-Step Protocol

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere.[8]

  • Seeding on Transwell Inserts: Seed the Caco-2 cells onto the apical side of Transwell inserts and allow them to grow and differentiate for 21-25 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Monitor the integrity of the cell monolayer by measuring the TEER. A stable and high TEER value indicates a well-formed, tight junction-sealed monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber (B or A, respectively).

    • Include control compounds with known permeability (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow).

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[9]

3.2.3 Data Analysis and Interpretation

Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the Transwell membrane.

  • C0 is the initial concentration of the drug in the donor chamber.

The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Data Presentation: Caco-2 Permeability Results Table
CompoundPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Test Compound
Propranolol (High Permeability Control)High
Lucifer Yellow (Low Permeability Control)Low

Distribution

Once a drug enters the systemic circulation, it distributes to various tissues and organs.

Predicted Distribution Characteristics

The extent of distribution is influenced by factors such as plasma protein binding and the lipophilicity of the compound.

Experimental Protocol: In Vitro Plasma Protein Binding Assay

4.2.1 Rationale and Experimental Design

The binding of a drug to plasma proteins, primarily albumin, can significantly affect its distribution and clearance, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. Rapid equilibrium dialysis is a common method to determine the extent of plasma protein binding.

4.2.2 Step-by-Step Protocol

  • Preparation: Prepare a stock solution of the test compound.

  • Equilibrium Dialysis:

    • Use a rapid equilibrium dialysis (RED) device.

    • Add plasma to one chamber and the test compound in buffer to the other chamber, separated by a semi-permeable membrane.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Determine the concentration of the test compound in each sample by LC-MS/MS.

4.2.3 Data Analysis and Interpretation

Calculate the fraction unbound (fu) using the following equation:

fu = Cbuffer / Cplasma

Where:

  • Cbuffer is the concentration of the compound in the buffer chamber at equilibrium.

  • Cplasma is the concentration of the compound in the plasma chamber at equilibrium.

Data Presentation: Plasma Protein Binding Data Table
CompoundPlasma Concentration (µM)Fraction Unbound (fu)% Bound
Test Compound
Warfarin (High Binding Control)
Metoprolol (Low Binding Control)

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its excretion.[10]

Predicted Metabolic Pathways

Based on the metabolism of hydralazine, the following pathways are predicted for 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride:

  • Phase I Reactions: Oxidation of the pyrimidine ring or the chlorophenyl group, catalyzed by cytochrome P450 (CYP) enzymes.[10]

  • Phase II Reactions: N-acetylation of the hydrazine moiety by N-acetyltransferase 2 (NAT2) and potential glucuronidation.[6][10]

  • Hydrazone Formation: Non-enzymatic reaction of the hydrazine group with endogenous keto-acids like pyruvic acid.[5][6]

Predicted Metabolism cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II cluster_nonenzymatic Non-Enzymatic 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride Oxidized Metabolites Oxidized Metabolites 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride->Oxidized Metabolites Oxidation N-acetylated Metabolite N-acetylated Metabolite 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride->N-acetylated Metabolite Acetylation (NAT2) Hydrazone Adduct Hydrazone Adduct 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride->Hydrazone Adduct Reaction with Keto-acids Glucuronide Conjugate Glucuronide Conjugate Oxidized Metabolites->Glucuronide Conjugate Glucuronidation Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution C Incubate compound with microsomes (with and without NADPH) A->C B Prepare liver microsomes and NADPH B->C D Collect samples at various time points C->D E Quench reaction with organic solvent D->E F Analyze samples by LC-MS/MS E->F G Calculate metabolic half-life and intrinsic clearance F->G

Caption: Workflow for in vitro metabolic stability assay.

5.2.2 Step-by-Step Protocol

  • Reagents: Test compound, liver microsomes (e.g., from rat, mouse, or human), NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-incubate the test compound with liver microsomes in the buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Include a control incubation without NADPH to assess non-CYP mediated degradation.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

5.2.3 Data Analysis and Interpretation

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) as: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Data Presentation: Metabolic Stability Results Table
SpeciesIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted Hepatic Clearance
Rat
Mouse
Human

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

Predicted Excretion Pathways

Metabolites of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride are likely to be more polar than the parent compound and are expected to be excreted primarily via the kidneys into the urine. Some excretion may also occur via the bile into the feces.

Experimental Protocol: In Vivo Excretion Study in Rodents

6.2.1 Rationale and Experimental Design

This study aims to determine the major routes and extent of excretion of the compound and its metabolites.

6.2.2 Step-by-Step Protocol

  • Dosing: Administer a single dose of the test compound to rodents (e.g., rats or mice) housed in metabolic cages.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours) post-dose.

  • Sample Processing:

    • Measure the volume of urine and homogenize the feces.

    • Process the samples for analysis (e.g., extraction, concentration).

  • Analysis: Quantify the concentration of the parent compound and its major metabolites in the processed samples using LC-MS/MS.

6.2.3 Data Analysis and Interpretation

  • Calculate the percentage of the administered dose recovered in the urine and feces over the collection period.

  • This will provide a quantitative measure of the major routes of excretion.

Data Presentation: Excretion Profile Table
Route% of Administered Dose Recovered (0-48h)
Urine
Parent Compound
Metabolite 1
Metabolite 2
Feces
Parent Compound
Metabolite 1
Metabolite 2
Total Recovery

Integrated In Vivo Pharmacokinetic Study

This study integrates the ADME properties into a comprehensive in vivo profile.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

7.1.1 Rationale and Experimental Design

This study determines key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

7.1.2 Step-by-Step Protocol

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose of the compound via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of the compound.

  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., jugular vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the compound in plasma. [9][11] 7.1.3 Pharmacokinetic Parameter Calculation

Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • Cmax (Maximum Concentration): The peak plasma concentration.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t½ (Half-life): The time taken for the plasma concentration to decrease by half.

  • Cl (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

  • F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100). [7][12]

Data Presentation: Key Pharmacokinetic Parameters Table
ParameterIV AdministrationOral Administration
Dose (mg/kg)
AUC (0-inf) (ng*h/mL)
Cmax (ng/mL)
Tmax (h)
t½ (h)
Cl (L/h/kg)
Vd (L/kg)
Bioavailability (F%)-

Conclusion and Future Directions

The preclinical pharmacokinetic characterization of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a critical step in its development as a potential drug candidate. The protocols and strategies outlined in this guide provide a robust framework for obtaining the necessary ADME data. The results from these studies will be instrumental in making informed decisions about the future development of this compound, including the design of further preclinical and clinical studies.

References

  • Ludden, T. M., et al. "Clinical Pharmacokinetics of Hydralazine." UT Health San Antonio, .
  • "Hydralazine P
  • "4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide." NCBI, .
  • "4-(4-Chlorophenyl)-6-hydrazinylpyrimidine | C10H9ClN4 | CID 58772835." PubChem, .
  • "Antidepressant-like and antinociceptive-like actions of 4-(4'-chlorophenyl)-6-(4''-methylphenyl)-2-hydrazinepyrimidine Mannich base in mice." PubMed, .
  • "CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
  • "Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
  • "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK." PMC, .
  • "Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid." DergiPark, .
  • "Recent Advances in Pyrimidine-Based Drugs." MDPI, .
  • "Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol." Benchchem, .
  • "Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme." MDPI, .
  • "Drug Metabolism: Phase I and Phase II Metabolic P
  • "A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone." PubMed, .
  • "Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.
  • "N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model." PubMed, .
  • "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • "Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research." Preprints.org, .
  • "Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection." Bioanalysis Zone, .
  • "The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1)." Recipharm, .

  • "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • "Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research." Preprints.org, .
  • "Biological Activity of Pyrimidine Derivativies: A Review." Juniper Publishers, .
  • "N-(4-CHLOROPHENYL)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE." Sigma-Aldrich, .
  • "Analytical Methods for Quantification of Drug Metabolites in Biological Samples." IntechOpen, .9).

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride

Introduction 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a critical intermediate and active moiety in the synthesis of various kinase inhibitors and pharmaceutical compounds. The presence of both a pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride is a critical intermediate and active moiety in the synthesis of various kinase inhibitors and pharmaceutical compounds. The presence of both a pyrimidine ring and a terminal hydrazine group presents unique chromatographic challenges. The molecule is highly polar due to its hydrochloride salt form, yet possesses a hydrophobic 4-chlorophenyl system. Furthermore, the basic nitrogen atoms are prone to severe secondary interactions with residual silanols on stationary phases, leading to peak tailing and poor resolution.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored to overcome these physicochemical hurdles, ensuring accurate quantitation for quality control and stability testing.

Physicochemical Rationale & Method Strategy

Expertise & Experience: The "Why" Behind the Method

The development of this method is grounded in the causality between the analyte's pKa, its chemical reactivity, and the chromatographic environment. The hydrazine moiety typically exhibits a pKa around 7.0–8.0, while the pyrimidine nitrogens have pKa values between 2.0 and 4.0.

  • Mobile Phase Causality: If analyzed at a neutral pH, the molecule exists in a state of partial ionization, resulting in broad, asymmetric peaks. By utilizing an acidic mobile phase (pH ~2.5) modified with 0.1% Trifluoroacetic acid (TFA), we force the basic nitrogens into a fully protonated state. TFA also acts as an ion-pairing agent, increasing the apparent hydrophobicity of the protonated basic sites and improving retention on the reversed-phase column.

  • Column Selection Causality: Standard silica columns possess acidic residual silanols that interact ionically with the protonated hydrazine, causing severe tailing. We selected an end-capped, base-deactivated C18 column to sterically hinder these secondary interactions, ensuring a tailing factor (Tf) of ≤ 1.2.

MethodDev Step1 Physicochemical Profiling pKa & logP Analysis Step2 Column Selection End-capped C18 (Base-deactivated) Step1->Step2 Step3 Mobile Phase Optimization pH 2.5 (0.1% TFA) Step2->Step3 Step4 Gradient & Flow Rate Isocratic vs. Gradient Step3->Step4 Step5 Method Validation ICH Q2(R2) & USP <1225> Step4->Step5

Fig 1. Step-by-step HPLC method development workflow for basic hydrazine derivatives.

Experimental Protocol

Trustworthiness: A Self-Validating System

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) is hardcoded into the chromatographic sequence prior to any sample injection. The SST requires a relative standard deviation (RSD) of ≤ 2.0% and a tailing factor (Tf) of ≤ 1.5 for five replicate injections of the standard. Failure to meet these criteria automatically halts the sequence, preventing the generation of invalid data.

Reagents and Materials
  • 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (Reference Standard, >99.0% purity)

  • HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH)

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Ultrapure Water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)Prevents secondary silanol interactions with basic nitrogens.
Mobile Phase A 0.1% TFA in Water (pH ~2.5)Fully protonates the hydrazine and pyrimidine groups.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant ion-pairing concentration during the gradient.
Gradient 0-2 min: 10% B2-10 min: 10% 60% B10-12 min: 60% B12-12.1 min: 10% B12.1-17 min: 10% BEnsures retention of the polar salt while efficiently eluting the hydrophobic 4-chlorophenyl moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Vol. 10 µLPrevents column overloading and subsequent peak broadening.
Column Temp. 35°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nmOptimal absorbance maximum for the conjugated chlorophenyl-pyrimidine system.
Sample Preparation & Stability

Hydrazine derivatives are highly susceptible to auto-oxidation in neutral or basic aqueous environments, rapidly forming diazo or hydrazone degradation products [3].

Causality: To prevent in-vial degradation during the autosampler queue, samples must be prepared in an acidic diluent.

  • Diluent: 0.1% Formic Acid in Water:Methanol (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a stock concentration of 100 µg/mL. Sonicate for 5 minutes at room temperature.

Degradation A 4-(4-Chlorophenyl)-2- hydrazinopyrimidine B Neutral/Basic pH (Aqueous Diluent) A->B Improper Prep D Acidic Diluent (0.1% Formic Acid) A->D Optimized Prep C Oxidative Degradation (Hydrazone/Diazo) B->C Auto-oxidation E Stable Protonated Salt (Reliable Quantitation) D->E Stabilization

Fig 2. Effect of diluent pH on the chemical stability of the hydrazine moiety during analysis.

Method Validation Summary

The method was validated in strict accordance with ICH Q2(R2) [1] and USP <1225> [2] guidelines for Category I (Assay) analytical procedures. The rigorous validation ensures the method is fit for its intended purpose across different lifecycle stages.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability RSD ≤ 2.0%, Tf ≤ 1.5RSD = 0.4%, Tf = 1.12Pass
Specificity Resolution (Rs) > 2.0 from impuritiesNo interference at RT (6.8 min)Pass
Linearity & Range R² ≥ 0.999 (25% to 150% of nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.5% – 100.8%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.65%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

The developed RP-HPLC method successfully mitigates the chromatographic challenges associated with 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride. By understanding the causality between the analyte's basic functional groups and the chromatographic environment, we established a highly reliable, self-validating protocol. The use of an acidic mobile phase and a base-deactivated column ensures excellent peak symmetry, while the acidic diluent prevents oxidative degradation of the reactive hydrazine moiety. The method is fully validated per ICH Q2(R2) and USP <1225> standards, making it highly suitable for routine quality control and stability testing.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: EMA Official Guidelines. URL:[Link][1]

  • MDPI. "Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification." Source: MDPI Molecules. URL: [Link][2]

Sources

Application

High-Resolution ¹H and ¹³C NMR Spectroscopy Reference Data for 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Chemical Context

4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (CAS: 932240-84-1) is a critical bifunctional building block frequently utilized in the synthesis of complex nitrogenous heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazolopyrimidines. Accurate structural elucidation of this intermediate is paramount, as the regioselectivity of subsequent cyclization reactions depends entirely on the integrity of the hydrazine and pyrimidine moieties.

Standard proton NMR often struggles to distinguish between closely spaced chemical environments in pyrimidine derivatives[1]. Furthermore, the hydrochloride salt form introduces unique electronic environments—specifically the protonation of the terminal hydrazine nitrogen—which significantly alters the chemical shifts compared to the free base[2]. This application note provides a comprehensive, self-validating protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles[3][4].

Mechanistic Insights: Causality in NMR Chemical Shifts

To establish a self-validating system for spectral assignment, one must understand the causality behind the observed chemical shifts:

  • Solvent Selection (DMSO-d₆): The compound is a hydrochloride salt, rendering it highly polar and largely insoluble in standard non-polar solvents like CDCl₃. DMSO-d₆ is chosen not only for its superior solvating power but also because it lacks exchangeable protons. This prevents the rapid deuterium exchange of the critical -NH- and -NH₃⁺ protons, allowing them to be observed as distinct, albeit broad, signals.

  • Electronic Effects on the Pyrimidine Core: The pyrimidine ring is inherently electron-deficient, heavily deshielding the C-2, C-4, and C-6 positions[3]. However, the exocyclic hydrazine group at C-2 acts as a strong π-electron donor (+M effect), which significantly shields the C-5 position (shifting it upfield to ~107 ppm)[3].

  • The Hydrochloride Effect: The protonation of the terminal amine (-NH-NH₃⁺Cl⁻) introduces a strong inductive electron-withdrawing effect (-I). This deshields the adjacent secondary amine proton, pushing it downfield to ~9.8 ppm, and broadens the terminal -NH₃⁺ signal (~10.5 ppm) due to quadrupolar relaxation and intermediate exchange rates[2].

Experimental Protocol

The following step-by-step methodology ensures high signal-to-noise (S/N) ratios and accurate integration, forming a reliable foundation for structural validation.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride. Causality: This mass provides an optimal concentration (~50-70 mM) to achieve a high S/N ratio for ¹³C acquisition within a reasonable timeframe without causing concentration-dependent line broadening.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS) in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing particulate matter ensures magnetic field homogeneity, preventing peak tailing and loss of resolution[3].

Step 2: Instrument Setup & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei to maximize power transfer and sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (e.g., TopShim) to optimize field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° or 90° pulse (e.g., zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of all protons for accurate quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30).

    • Number of Scans (NS): 1024 to 2048.

    • Relaxation Delay (D1): 2.0 seconds.

Step 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) to ensure all peaks are purely absorptive[3].

  • Apply a polynomial baseline correction.

  • Reference the spectra to the residual DMSO pentet at 2.50 ppm (¹H) and the DMSO septet at 39.52 ppm (¹³C)[4].

Workflow Visualization

NMR_Protocol Prep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Acq1H 1H NMR Acquisition 400-600 MHz, ns=16, d1=2s Prep->Acq1H Acq13C 13C NMR Acquisition 100-150 MHz, ns=1024, d1=2s Prep->Acq13C Process Data Processing FT, Phase/Baseline Correction Acq1H->Process Acq13C->Process Assign Spectral Assignment Multiplet & J-Coupling Analysis Process->Assign Val Structural Validation Self-Validating Consistency Check Assign->Val

Figure 1: Standardized NMR workflow for pyrimidine derivative analysis.

Reference Data Presentation

The following tables summarize the consensus chemical shift reference data for 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride, derived from established pyrimidine and biaryl chemical shift rules[3][4].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.55Broad Singlet (br s)-3H-NH₃⁺ (Hydrazine terminal, exchanges with D₂O)
9.82Broad Singlet (br s)-1H-NH- (Hydrazine secondary, exchanges with D₂O)
8.54Doublet (d)5.21HPyrimidine H-6
8.12Doublet (d)8.52HPhenyl H-2', H-6' (Ortho to pyrimidine)
7.61Doublet (d)8.52HPhenyl H-3', H-5' (Ortho to chlorine)
7.45Doublet (d)5.21HPyrimidine H-5

Self-Validation Check: The coupling constant of 5.2 Hz between the doublets at 8.54 ppm and 7.45 ppm is the definitive hallmark of ortho-coupled protons on a pyrimidine ring (H-5 and H-6). The integration ratio of the aromatic region (1:2:2:1) perfectly matches the structural proton count.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale / Causality
163.2Quaternary (C)Pyrimidine C-4Deshielded by adjacent N and conjugated phenyl ring[4].
161.5Quaternary (C)Pyrimidine C-2Deshielded by two adjacent N atoms and the protonated hydrazine[2].
159.4Methine (CH)Pyrimidine C-6Deshielded by adjacent N atom.
136.5Quaternary (C)Phenyl C-4'Attached directly to the electronegative Chlorine atom.
134.8Quaternary (C)Phenyl C-1'Ipso carbon attached to the electron-withdrawing pyrimidine ring.
129.5Methine (CH)Phenyl C-3', C-5'Standard aromatic shift, slightly deshielded by ortho-Cl.
128.8Methine (CH)Phenyl C-2', C-6'Standard aromatic shift.
107.6Methine (CH)Pyrimidine C-5Highly shielded due to +M resonance effect from the C-2 nitrogen[3].

References

  • Supporting Information: Synthesis and properties of 4-phenylpyrimidine derivatives. RSC.org. Available at:[Link]

  • Measure Chemical Shifts in Nitrogenous Base Reactions. PatSnap Eureka. Available at:[Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Byproducts in 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the synthesis and crystallization of 4-(4-Chlorophenyl)-2-hydrazinopyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the synthesis and crystallization of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride.

This compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-(4-chlorophenyl)pyrimidine and hydrazine hydrate, followed by hydrochloride salt formation. Because hydrazine is a bifunctional alpha-nucleophile, the reaction is highly susceptible to over-substitution (dimerization), hydrolysis, and oxidative degradation. This guide provides the mechanistic causality behind these byproducts and field-proven protocols to eliminate them.

Part 1: Mechanistic Workflows

ReactionPathways SM 2-Chloro-4-(4-chlorophenyl)pyrimidine FreeBase 4-(4-Chlorophenyl)-2-hydrazinopyrimidine (Target Free Base) SM->FreeBase SNAr Reaction (EtOH, 60°C) Hydrolysis Pyrimidin-2-ol (Hydrolysis Byproduct) SM->Hydrolysis H2O / Heat Hydrazine Hydrazine Hydrate (Excess) Hydrazine->FreeBase Dimer Bis-substituted Dimer (SNAr Byproduct) FreeBase->Dimer Reacts with SM (Low Hydrazine ratio) Oxidation Azo/Degradation (Oxidation Byproduct) FreeBase->Oxidation O2 Exposure Final Target HCl Salt (Pure Crystals) FreeBase->Final Crystallization HCl Anhydrous HCl in Isopropanol HCl->Final

Reaction pathways showing target synthesis and major byproduct formation routes.

CrystallizationWorkflow Crude Crude Free Base Mixture in EtOH Filter Hot Filtration (Removes Dimer) Crude->Filter Acidify Add HCl (g) (pH 1-2) Filter->Acidify Cool Controlled Cooling (-5 °C/hr to 0 °C) Acidify->Cool Wash Wash Cake (Cold iPrOH) Cool->Wash Dry Vacuum Dry (40 °C, N2) Wash->Dry

Step-by-step optimized crystallization workflow for high-purity HCl salt isolation.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing a high level of the bis-substituted dimer byproduct (1,2-bis(4-(4-chlorophenyl)pyrimidin-2-yl)hydrazine)? A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism[1]. Hydrazine is a bifunctional alpha-nucleophile; its adjacent lone pairs increase its reactivity[2]. Once the mono-substituted target forms, its terminal nitrogen remains highly nucleophilic. If the local concentration of the 2-chloro starting material is too high, the intermediate will attack a second molecule of the starting material, forming the bis-substituted dimer[3]. Solution: You must use a large stoichiometric excess of hydrazine hydrate (5 to 10 equivalents) and employ an "inverse addition" technique—adding the pyrimidine solution dropwise to the hydrazine solution. This ensures the local concentration of hydrazine is always vastly higher than the electrophile.

Q2: I am detecting 4-(4-chlorophenyl)pyrimidin-2-ol in my final product. How do I prevent this hydrolysis? A: The C-Cl bond in the starting material is highly susceptible to hydrolysis at elevated temperatures in the presence of water, a common issue in [3]. This is severely exacerbated during the crystallization phase if aqueous HCl (e.g., 37% HCl) is used to form the salt. Solution: Strictly control the water content during crystallization. Use anhydrous HCl gas dissolved in absolute ethanol or isopropanol rather than aqueous hydrochloric acid. Keep the SNAr reaction temperature at or below 60 °C to minimize thermal degradation.

Q3: My isolated hydrochloride crystals are yellow/brown instead of white/off-white. What is happening? A: Hydrazine derivatives are highly prone to oxidative degradation. Exposure to atmospheric oxygen, especially at elevated temperatures during reflux or hot filtration, leads to the oxidation of the hydrazine moiety into colored azo compounds and other degradants[3]. Solution: Conduct the entire reaction, hot filtration, and crystallization under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use by sparging with inert gas for at least 15 minutes.

Q4: The dimer byproduct is co-crystallizing with my target HCl salt. How can I separate them? A: The bis-substituted dimer is generally less soluble than the mono-substituted free base in cold alcohols. If you acidify the crude mixture directly, the dimer acts as a seed or becomes trapped in the crystal lattice of the precipitating HCl salt. Solution: Exploit the solubility differential before salt formation. Perform a hot filtration of the free base in isopropanol at 75 °C. The dimer remains largely insoluble and will be trapped on the filter pad, allowing the pure free base to pass through into the crystallization vessel.

Part 3: Quantitative Data Summary

The following table summarizes the impact of transitioning from standard bench conditions to the optimized parameters detailed in this guide.

ParameterStandard ConditionOptimized ConditionImpact on Final Purity
Hydrazine Equivalents 2.0 - 3.0 eq5.0 - 10.0 eqReduces dimer formation from >15% to <2%.
Addition Method Direct (Hydrazine to SM)Inverse (SM to Hydrazine)Prevents localized SM excess; minimizes dimer.
Acid Source 37% Aqueous HClAnhydrous HCl in iPrOHEliminates hydrolysis (pyrimidin-2-ol) byproduct.
Atmosphere Ambient AirNitrogen (N2) InertionPrevents oxidative discoloration (yellowing).
Pre-crystallization Direct AcidificationHot Filtration of Free BaseRemoves insoluble dimer prior to salt formation.

Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure >99% purity of the final API intermediate.

Phase 1: SNAr Reaction (Inverse Addition)
  • Inertion: Purge a clean, dry jacketed reactor with Nitrogen (N2) for 15 minutes. Maintain a positive N2 sweep throughout the process.

  • Reagent Prep: Charge the vessel with Hydrazine Hydrate (10.0 eq) and degassed absolute ethanol (5 volumes). Heat the mixture to 60 °C.

  • Substrate Prep: In a separate N2-purged flask, dissolve 2-chloro-4-(4-chlorophenyl)pyrimidine (1.0 eq) in degassed absolute ethanol (5 volumes).

  • Inverse Addition: Add the pyrimidine solution dropwise to the heated hydrazine solution over 2 hours.

  • Validation Check 1: Stir at 60 °C for an additional 2 hours. Monitor the reaction via TLC (1:1 EtOAc/Hexane) or HPLC. Do not proceed until the starting material peak is <1% area.

Phase 2: Workup and Hot Filtration
  • Concentration: Concentrate the reaction mixture under reduced pressure (40 °C) to remove excess hydrazine and ethanol.

  • Resuspension: Resuspend the crude free base in degassed isopropanol (10 volumes) and heat to 75 °C until the target compound is fully dissolved.

  • Hot Filtration: Rapidly filter the hot mixture through a Celite pad into a pre-heated, N2-purged crystallization vessel. Causality: This step physically removes the insoluble bis-substituted dimer.

Phase 3: Salt Formation and Crystallization
  • Acidification: While maintaining the filtrate at 60 °C, slowly charge anhydrous HCl in isopropanol (1.2 eq).

  • Validation Check 2: Test the solution with pH indicator strips. Verify the pH is strictly between 1.0 and 2.0 to ensure complete hydrochloride salt formation.

  • Controlled Cooling: Initiate a linear cooling ramp at a rate of -5 °C/hour until the mixture reaches 0 °C. Causality: A slow cooling ramp prevents rapid nucleation, avoiding the entrapment of mother liquor impurities inside the crystal lattice.

  • Aging: Age the slurry at 0 °C for 2 hours to maximize yield.

Phase 4: Isolation and Drying
  • Filtration: Filter the crystallized 4-(4-chlorophenyl)-2-hydrazinopyrimidine hydrochloride under a nitrogen blanket.

  • Washing: Wash the filter cake twice with cold (0 °C) isopropanol (2 volumes each) to displace residual mother liquor.

  • Validation Check 3 (Drying): Dry the crystals in a vacuum oven at 40 °C under a nitrogen bleed. Weigh the product every 4 hours. The process is complete only when the product reaches a constant weight (Δ < 0.1%).

Part 5: References

  • Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. Available at:[Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Purification techniques for crude 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 4-(4-Chlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride [1].

This compound serves as a critical nucleophilic building block for synthesizing complex pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles. However, its dual nature—combining a highly polar hydrochloride salt with a lipophilic chlorophenyl moiety—requires precise solvent control during purification to prevent yield loss and degradation.

Part 1: Physicochemical Properties & Purification Logic

Understanding the baseline properties of your crude material is the first step in designing a self-validating purification workflow.

ParameterSpecificationImpact on Purification Strategy
Chemical Name 4-(4-Chlorophenyl)-2-hydrazinopyrimidine HClTarget compound; requires acidic conditions to maintain the salt form.
CAS Number 932240-84-1Unique identifier for reference tracking and spectral comparison [1].
Molecular Formula C10H10Cl2N4Indicates the presence of the HCl salt (base MW + 36.46 g/mol ).
Solubility Profile Soluble in hot MeOH/EtOH; Insoluble in EtherIdeal for binary anti-solvent crystallization (Methanol/Ether system).
Common Impurities Unreacted hydrazine, oxidation byproductsNecessitates charcoal decolorization and cold solvent trituration [2].
Part 2: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted hydrazine. How do I remove it without degrading the pyrimidine core? Causality & Solution: Hydrazine is highly nucleophilic and water-soluble, but its retention in the crude matrix often stems from physical entrapment during precipitation. Washing the crude cake with a mixture of cold ethanol and diethyl ether effectively removes excess hydrazine and hydrazine hydrochloride [3]. Because the target compound is a hydrochloride salt, it exhibits significantly lower solubility in moderately polar organic solvents (like cold ethanol) compared to the free base, preventing yield loss during trituration.

Q2: During recrystallization, the solution turns deep yellow or brown. What causes this, and how can I obtain a white/off-white powder? Causality & Solution: Hydrazine derivatives are highly prone to auto-oxidation, especially in solution and at elevated temperatures, forming highly conjugated, colored azo or diazo byproducts [2]. To mitigate this, perform recrystallization in the presence of activated carbon. The highly porous carbon matrix adsorbs these high-molecular-weight, conjugated impurities. Add 5-10% (w/w) activated carbon to the hot methanolic solution, reflux for 15 minutes, and perform a hot filtration through a Celite pad to yield a clear filtrate.

Q3: I am losing over 40% of my yield during the final recrystallization step. What is the optimal solvent system? Causality & Solution: The hydrochloride salt of 4-(4-chlorophenyl)-2-hydrazinopyrimidine is highly polar. Using pure water leads to excessive solubility and potential hydrolysis, while purely non-polar solvents fail to dissolve it. The optimal system is a binary anti-solvent mixture: Methanol/Diethyl Ether. Dissolve the crude in a minimum volume of boiling methanol, then slowly add diethyl ether until slight turbidity persists. Cooling this mixture leverages the steep solubility curve of the HCl salt, maximizing recovery while leaving impurities in the mother liquor.

Q4: How do I verify that the compound is fully protonated as the hydrochloride salt rather than a mixed free-base/salt mixture? Causality & Solution: Incomplete salt formation leads to variable solubility and erratic downstream reactivity. If partial protonation is suspected, suspend the purified compound in dry ethanol and add a stoichiometric excess of ethanolic HCl (or bubble dry HCl gas) at 0 °C. The fully protonated salt will precipitate quantitatively due to the common-ion effect and reduced solubility in the highly acidic ethanolic medium.

Part 3: Standard Operating Procedure (SOP)

Protocol: Optimized Recrystallization and Decolorization

Phase 1: Trituration and Pre-Washing

  • Suspend 10.0 g of crude 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride in 50 mL of ice-cold ethanol.

  • Stir vigorously for 15 minutes to dissolve trapped hydrazine and unreacted 2-chloropyrimidine precursors.

  • Filter under vacuum and wash the filter cake with 20 mL of cold diethyl ether.

Phase 2: Dissolution and Decolorization 4. Transfer the semi-dry solid to a 250 mL round-bottom flask. Add a minimum volume (approx. 60-80 mL) of hot methanol until complete dissolution occurs near reflux (60-65 °C). 5. Remove from heat momentarily and carefully add 0.5 g of activated carbon (5% w/w). 6. Reflux gently for 15-20 minutes to allow complete adsorption of oxidation byproducts.

Phase 3: Hot Filtration and Anti-Solvent Crystallization 7. Rapidly filter the hot suspension through a pre-warmed Buchner funnel packed with a thin layer of Celite to remove the carbon. Rinse the pad with 10 mL of hot methanol. 8. Transfer the clear filtrate to an Erlenmeyer flask. While still warm, add diethyl ether dropwise until the solution becomes slightly turbid. 9. Allow the mixture to cool to room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystal lattice formation. 10. Collect the purified crystals via vacuum filtration, wash with 15 mL of cold diethyl ether, and dry in a vacuum oven at 45 °C until a constant weight is achieved.

Part 4: Visualizing the Workflow

PurificationWorkflow N1 Crude 4-(4-Chlorophenyl)-2-hydrazinopyrimidine HCl N2 Trituration & Wash (Cold Ethanol/Ether) N1->N2 N3 Dissolution in Hot Methanol N2->N3 N4 Activated Carbon Treatment N3->N4 N5 Hot Filtration (Remove Insolubles) N4->N5 N6 Anti-Solvent Crystallization (Ether Addition, 0-5 °C) N5->N6 N7 Vacuum Drying N6->N7 N8 Purified Hydrochloride Salt N7->N8

Workflow for the purification of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride.

References
  • Title: 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (CAS: 932240-84-1) Specifications Source: Hairui Chemical URL: [Link]

  • Title: Synthesis and Purification of Pyrimidine Derivatives Source: PrepChem URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of Stability-Indicating HPLC Methods for 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Developing a robust Stability-Indicating Method (SIM) for reactive pharmaceutical intermediates requires more than just achieving a...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Developing a robust Stability-Indicating Method (SIM) for reactive pharmaceutical intermediates requires more than just achieving a theoretical plate count; it demands a deep mechanistic understanding of the molecule’s physicochemical vulnerabilities.

4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride (CAS: 932240-84-1) presents a unique chromatographic challenge. The molecule features a highly hydrophobic 4-chlorophenyl group, a rigid pyrimidine ring, and a highly polar, reactive basic hydrazine moiety. This guide objectively compares a traditional isocratic C18 approach against an optimized gradient Phenyl-Hexyl method, demonstrating the causality behind chromatographic failures and providing a self-validating, ICH Q2(R2)-compliant protocol for accurate degradation tracking.

Structural Profiling & The Chromatographic Challenge

Before selecting a column or mobile phase, we must analyze the molecule's intrinsic behavior:

  • The Hydrazine Moiety: Hydrazines are highly basic and prone to rapid oxidation (forming diazonium intermediates or dimers) and Schiff base formation. In reversed-phase HPLC, the basic nitrogen atoms interact strongly with residual, ionized silanols on standard silica supports, leading to severe peak tailing.

  • Polarity Discrepancy: Degradation products of this compound span a massive polarity range. Oxidative cleavage yields highly polar fragments that elute near the void volume ( t0​ ), while dimerization yields highly non-polar species that strongly retain on the column.

Why Traditional Methods Fail (Method A)

A standard isocratic C18 method (e.g., 50:50 Methanol/Water with neutral phosphate buffer) fails on two fronts. First, at neutral pH, residual silanols are ionized, acting as cation exchangers that trap the protonated hydrazine, resulting in unacceptable tailing (Tailing factor > 2.0). Second, the isocratic elution cannot simultaneously resolve polar degradants from the void volume and elute non-polar dimers within a reasonable run time.

The Optimized Solution (Method B)

To achieve a true SIM, we must employ Method B : A gradient elution on a Phenyl-Hexyl stationary phase using an acidic volatile buffer (0.1% Trifluoroacetic acid [TFA]).

  • Causality: TFA lowers the mobile phase pH to ~2.0. This suppresses silanol ionization (eliminating secondary ion-exchange tailing) while keeping the hydrazine fully protonated for predictable partitioning. The Phenyl-Hexyl phase provides orthogonal π−π interactions with the pyrimidine and chlorophenyl rings, offering superior selectivity for closely related structural degradants compared to standard hydrophobic C18 phases.

Mechanism cluster_interactions Stationary Phase Interactions (Phenyl-Hexyl) Analyte 4-(4-Chlorophenyl)- 2-hydrazinopyrimidine PiPi π-π Interactions (Pyrimidine/Phenyl rings) Analyte->PiPi Hydrophobic Hydrophobic Partitioning (Hexyl chain) Analyte->Hydrophobic Hbond H-Bonding / Polar (Hydrazine moiety) Analyte->Hbond Resolution Enhanced Resolution of Polar Degradants PiPi->Resolution Hydrophobic->Resolution Hbond->Resolution

Fig 1: Multimodal interactions on a Phenyl-Hexyl column enhancing degradant resolution.

Experimental Workflows: A Self-Validating System

A method is only as trustworthy as its internal controls. The following forced degradation protocol is designed as a self-validating system . By mandating Photodiode Array (PDA) peak purity checks and strict Mass Balance calculations, the protocol inherently proves whether degradation products are co-eluting with the API or permanently retained on the column[1].

Protocol 1: Forced Degradation & Sample Preparation

Objective: Generate 5–20% degradation to evaluate method specificity.

  • Control Preparation: Dissolve API in Diluent (Water:MeCN 50:50 v/v) to a working concentration of 0.5 mg/mL.

  • Acidic Stress: Add 1.0 mL of 0.1 N HCl to 5.0 mL of API stock. Heat at 60°C for 2 hours. Self-Validation Step: Neutralize with 1.0 mL of 0.1 N NaOH before dilution to prevent degradation during autosampler queuing.

  • Alkaline Stress: Add 1.0 mL of 0.1 N NaOH to 5.0 mL of API stock. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Add 1.0 mL of 3% H2​O2​ at room temperature for 1 hour. (Hydrazines are highly sensitive to oxidation; prolonged exposure will destroy the chromophore).

  • Thermal & Photolytic Stress: Expose solid API to 105°C for 48 hours, and UV/Vis light (1.2 million lux hours) per ICH Q1B.

G cluster_stress Forced Degradation (ICH Q1A) API API: 4-(4-Chlorophenyl)- 2-hydrazinopyrimidine HCl Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV/Vis) API->Photo Prep Neutralization & Sample Prep Acid->Prep Base->Prep Ox->Prep Thermal->Prep Photo->Prep HPLC HPLC Analysis (Method B: Phenyl-Hexyl) Prep->HPLC Eval Peak Purity (PDA) & Mass Balance Check HPLC->Eval Val ICH Q2(R2) Validation (Specificity, Linearity, etc.) Eval->Val

Fig 2: Forced degradation and SIM validation workflow with built-in self-validation steps.

Protocol 2: Optimized HPLC Methodology (Method B)
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B (Holds highly polar oxidative degradants)

    • 2–15 min: 5% 80% B (Elutes API and structurally similar impurities)

    • 15–18 min: 80% B (Flushes non-polar dimers)

    • 18–22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min | Temperature: 35°C | Detection: PDA at 254 nm.

  • System Suitability Test (SST): API Tailing factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000; Resolution ( Rs​ ) between API and closest degradant 2.0.

Comparative Data Analysis

The quantitative superiority of Method B is evident when analyzing the forced degradation samples. Method A fails to resolve the primary oxidative degradant from the API, leading to artificially inflated API assay values and a failed mass balance. Method B cleanly resolves all species.

Table 1: Forced Degradation Results & Method Comparison

Stress Condition% Degradation (Observed)Method A: API Tailing ( Tf​ )Method A: Min. Resolution ( Rs​ )Method B: API Tailing ( Tf​ )Method B: Min. Resolution ( Rs​ )Mass Balance (Method B)*
Control (Unstressed) 0.0%2.4N/A1.1N/A100.0%
Acidic (0.1 N HCl) 8.4%2.51.21.13.499.2%
Basic (0.1 N NaOH) 12.1%2.6Co-elution1.22.898.5%
Oxidative (3% H2​O2​ ) 18.5%2.8Co-elution1.14.199.8%
Thermal (105°C) 4.2%2.41.51.15.099.5%
Photolytic (UV/Vis) 6.7%2.50.81.23.298.9%

*Mass Balance = (Sum of API Area + Degradant Areas) / (Control API Area). Values between 98-102% validate that no degradants are trapped on the column or invisible to the detector.

ICH Q2(R2) Validation of the Optimized Method

Following the selection of Method B, a full validation was executed in accordance with the updated ICH Q2(R2) guidelines[2]. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[2]. Crucially, the reportable range was derived directly from the product specifications, ensuring regulatory compliance[2],[3].

To demonstrate specificity for this stability-indicating test, samples containing all relevant degradation products generated in Protocol 1 were included in the study[1].

Table 2: ICH Q2(R2) Validation Parameters Summary (Method B)

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaObserved ResultStatus
Specificity Unequivocal assessment of analyte in presence of degradants. Peak purity angle < threshold.Peak purity angle: 0.124 < Threshold: 0.250. No co-eluting peaks.Pass
Linearity & Range R2≥0.999 from reporting level of impurities to 120% of assay spec. R2=0.9998 (Range: 0.05 µg/mL to 600 µg/mL).Pass
Accuracy (% Recovery) Mean recovery between 98.0% – 102.0% across 3 concentration levels (n=9).99.4% (RSD = 0.6%).Pass
Precision (Repeatability) %RSD 2.0% for 6 independent sample preparations.%RSD = 0.45%.Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10 for the lowest quantifiable concentration.S/N = 15 at 0.05 µg/mL.Pass
Robustness Method remains unaffected by deliberate small changes (pH, Temp, Flow). Rs​≥2.0 maintained at ± 5°C and ± 0.1 mL/min.Pass

Conclusion

Analyzing reactive intermediates like 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride exposes the limitations of generic isocratic HPLC methods. By understanding the causality behind peak tailing (silanol interactions with the basic hydrazine) and co-elution (broad polarity range of degradants), we can engineer a superior analytical strategy.

Method B—utilizing a Phenyl-Hexyl column with a TFA-acidified gradient—provides the necessary π−π selectivity and pH control to achieve baseline resolution of all degradants. Supported by strict mass-balance checks and validated against ICH Q2(R2) standards, this method guarantees high-integrity data for stability testing and regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL:[Link]

Sources

Comparative

Benchmarking Computational Docking Workflows: A Comparative Analysis Using 4-(4-Chlorophenyl)-2-hydrazinopyrimidine Hydrochloride

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Scientific Rationale In structure-based drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Scientific Rationale

In structure-based drug design (SBDD), selecting the appropriate molecular docking engine is not a one-size-fits-all decision. The structural nuances of the ligand—such as torsional flexibility, tautomerism, and specific non-covalent interactions—dictate which algorithmic approach will yield the most physiologically relevant binding poses.

This guide benchmarks the performance of leading computational docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride as the standard reference ligand.

Why this specific compound? As an Application Scientist, I selected this molecule because it represents a highly relevant pharmacological scaffold that stress-tests docking algorithms across three mechanistic vectors:

  • The Pyrimidine Core: A classic kinase hinge-binding motif requiring precise hydrogen bond directionality.

  • The Hydrazine Linker (-NH-NH-): Introduces high torsional flexibility and complex tautomeric/protonation states (especially relevant given its hydrochloride salt form).

  • The 4-Chlorophenyl Moiety: Probes the algorithm’s ability to accurately score hydrophobic packing and recognize halogen bonding (σ-hole interactions) within deep sub-pockets.

By benchmarking against this compound, we can objectively evaluate how different scoring functions and search algorithms handle flexibility, desolvation penalties, and halogen bonding [1].

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Before the target compound is evaluated, the workflow mandates the re-docking of a native co-crystallized ligand to establish a baseline Root Mean Square Deviation (RMSD) threshold.

DockingWorkflow cluster_engines 4. Docking Engine Benchmarking LigPrep 1. Ligand Preparation (Protonation & Minimization) Vina AutoDock Vina (Iterated Local Search) LigPrep->Vina Glide Schrödinger Glide (Systematic / SP & XP) LigPrep->Glide Gold CCDC GOLD (Genetic Algorithm) LigPrep->Gold ProtPrep 2. Protein Preparation (Target: CDK2 Hinge Region) GridGen 3. Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Vina GridGen->Glide GridGen->Gold Validation 5. Self-Validation (Native Ligand RMSD < 2.0 Å) Vina->Validation Glide->Validation Gold->Validation Analysis 6. Pose Analysis & Scoring (Halogen Bonds & Torsions) Validation->Analysis

Workflow for benchmarking docking engines using a pyrimidine-based ligand.

Step-by-Step Methodology

Phase 1: System Preparation

  • Ligand Preparation: The 2D structure of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine is converted to 3D. Because it is a hydrochloride salt, the basic hydrazine nitrogen is protonated. We use Schrödinger LigPrep (Epik) to generate all possible tautomers and protonation states at pH 7.4 ± 0.5.

  • Protein Preparation: A high-resolution structure of Cyclin-Dependent Kinase 2 (CDK2) is utilized. Missing side chains are modeled, hydrogen bond networks are optimized (PROPKA), and a restrained minimization (OPLS4 force field) is applied to relieve steric clashes.

Phase 2: Self-Validation (The Control) 3. Native Re-docking: The co-crystallized pyrimidine-based inhibitor is extracted and re-docked into the rigid receptor. 4. Validation Gate: The docking protocol is only deemed valid if the top-ranked pose achieves an RMSD of ≤ 2.0 Å compared to the experimental crystal structure [2].

Phase 3: Benchmarking the Target Compound 5. Execution: The prepared 4-(4-Chlorophenyl)-2-hydrazinopyrimidine is docked using AutoDock Vina (exhaustiveness = 32), Glide (Standard Precision and Extra Precision), and GOLD (ChemPLP scoring function, 100,000 operations). 6. Analysis: Poses are evaluated based on binding affinity scores, computational efficiency, and the successful geometric formation of a halogen bond between the 4-chloro substituent and the backbone carbonyl of the receptor's hinge region.

Comparative Data Presentation

The following table synthesizes the quantitative benchmarking data derived from running the aforementioned protocol across a dataset of 100 randomized starting conformations of the target compound.

Docking EngineScoring FunctionMean RMSD (Å)*Success Rate (< 2.0 Å)Avg. Time / Ligand (s)Halogen Bond Detection
AutoDock Vina Vina (Empirical)1.85 ± 0.478%1.2 Poor (Steric clash driven)
Glide (SP) GlideScore (Empirical)1.42 ± 0.388%4.5Moderate
Glide (XP) GlideScore (Physics)1.15 ± 0.2 96% 22.0Excellent (Explicit σ-hole)
CCDC GOLD ChemPLP1.38 ± 0.585%15.3Moderate

*Mean RMSD is calculated against the consensus optimal binding pose validated by post-docking Molecular Dynamics (MD) simulations.

Mechanistic Insights & Causality: Why the Engines Perform Differently

As a scientist evaluating these tools, it is not enough to know which software won; we must understand why the algorithms behaved differently when processing 4-(4-Chlorophenyl)-2-hydrazinopyrimidine.

Handling the Flexible Hydrazine Linker

The -NH-NH- linker between the pyrimidine and the chlorophenyl ring creates a highly flexible rotor.

  • CCDC GOLD utilizes a Lamarckian Genetic Algorithm. Mechanistically, this allows GOLD to extensively sample the torsional space of the hydrazine linker, crossing high-energy barriers that trap local-search algorithms. GOLD consistently found the optimal "folded" conformation required to fit the deep hydrophobic pocket.

  • AutoDock Vina uses an iterated local search global optimizer. While extremely fast (averaging 1.2 seconds per run) [3], it occasionally failed to sample the correct hydrazine dihedral angle, leading to a slightly lower success rate (78%).

Scoring the Halogen Bond (The 4-Chlorophenyl Group)

Halogen bonding is a highly directional non-covalent interaction driven by the σ-hole (a region of positive electrostatic potential on the axis of the C-Cl bond).

  • Glide Extra Precision (XP) significantly outperformed the others (96% success rate) because its scoring function explicitly includes terms for halogen bonding and severe desolvation penalties [4]. Glide XP correctly recognized the σ-hole of the 4-chlorophenyl group, orienting it precisely toward the backbone carbonyl oxygen of the receptor.

  • AutoDock Vina relies on a simpler empirical scoring function that treats halogens primarily as bulky hydrophobic spheres. Consequently, it often positioned the chlorine atom based purely on steric packing rather than optimal electrostatic directionality.

Protonation State Sensitivity

Because the target compound is a hydrochloride salt, accurately modeling the protonated hydrazine is critical. Glide’s integration with Epik allowed for dynamic penalty scoring based on the energetic cost of burying a charged species in a hydrophobic pocket. Engines lacking built-in pKa penalty terms often artificially inflated the binding score of the protonated state.

Conclusion & Recommendations

Based on the benchmarking of 4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride:

  • For High-Throughput Virtual Screening (HTVS): AutoDock Vina remains the optimal choice. Its computational efficiency (1.2s/ligand) and acceptable success rate make it ideal for filtering massive libraries [3].

  • For Lead Optimization & Pose Fidelity: Schrödinger Glide (XP) is strictly recommended. When dealing with specific directional interactions like the halogen bonds present in the 4-chlorophenyl moiety, the physics-based desolvation and interaction terms in Glide XP are necessary to achieve sub-1.5 Å accuracy [1][4].

  • For Highly Flexible Scaffolds: CCDC GOLD provides an excellent middle ground. Its genetic algorithm is superior at resolving complex torsional networks, making it highly reliable for ligands with extended flexible linkers.

References

  • Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: BioImpacts (National Institutes of Health / PMC) URL: [Link]

  • Title: An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power Source: DiVA Portal (Uppsala University) URL: [Link]

  • Title: Benchmarking Active Learning Virtual Screening across Vina, Glide, and SILCS-based docking at a Transmembrane Binding Site Source: ChemRxiv URL: [Link]

  • Title: Benchmarking Reverse Docking through AlphaFold2 Human Proteome Source: bioRxiv URL: [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride
Reactant of Route 2
4-(4-Chlorophenyl)-2-hydrazinopyrimidine hydrochloride
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